Sodium hydroxy(oxo)silanolate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;hydroxy-oxido-oxosilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.HO3Si/c;1-4(2)3/h;1H/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSYJCUIKDCQRDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Si](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HNaO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.081 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Sodium hydroxy(oxo)silanolate" chemical properties

An In-Depth Technical Guide to the Chemical Properties of Sodium Hydroxy(oxo)silanolate

Abstract

This compound, more commonly known as sodium silicate or "water glass," is an inorganic compound of significant industrial and scientific importance. This technical guide provides a comprehensive overview of its core chemical properties, designed for researchers, scientists, and professionals in drug development. The document delves into the compound's molecular structure, synthesis, physicochemical characteristics, and key reactivity pathways. By explaining the causality behind its behavior—from its high alkalinity to its role as a precursor in polymerization—this guide offers field-proven insights into its application, handling, and scientific potential.

Introduction and Nomenclature

This compound is the sodium salt of a monosilicic acid anion. Its identity is often encompassed within the broader term "sodium silicate," which refers to a family of compounds with varying ratios of sodium oxide (Na₂O) to silicon dioxide (SiO₂).[1] The specific compound, HNaO₃Si, represents a fundamental monomeric unit within this chemical class.[1][2] Historically, sodium silicates have been produced since the 19th century, initially for use as adhesives and detergents.[1] Today, their applications have expanded into advanced materials science, catalysis, and potential biomedical uses, driven by the unique reactivity of the silanol functional group.[1][3]

| Identifier | Value |

| IUPAC Name | sodium;hydroxy-oxido-oxosilane[1][2] |

| CAS Number | 1344-09-8[1][3] |

| Molecular Formula | HNaO₃Si[1][2] |

| Molecular Weight | 100.081 g/mol [1][2] |

| Canonical SMILES | O[O-].[Na+][1][2] |

| Common Synonyms | Sodium silicate, Water glass, Sodium hydrogen silicate[1][2] |

Molecular Structure and Bonding

The chemical properties of this compound are a direct consequence of its molecular architecture. The compound is ionic, consisting of a sodium cation (Na⁺) and a hydroxy(oxo)silanolate anion ([SiO₂(OH)]⁻).[1]

At the core of the anion is a silicon atom with a tetrahedral geometry, consistent with sp³ hybridization.[1] This silicon center is covalently bonded to three oxygen atoms and one hydroxyl group. X-ray crystallographic studies of similar compounds show that the silicon-oxygen bond lengths are typically between 1.61 and 1.65 Å.[1] The most critical feature for its reactivity is the silanol group (Si-O-H) . This functional group is analogous to the hydroxyl group in alcohols but is significantly more acidic, making it prone to deprotonation and condensation reactions.[4] The presence of hydroxyl groups also facilitates the formation of extensive hydrogen-bonding networks, which stabilize the compound.[1]

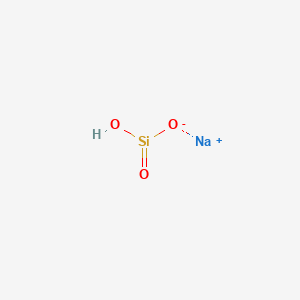

Caption: Molecular structure of this compound.

Physicochemical Properties

This compound is typically supplied as a viscous, slightly hazy or colorless aqueous solution.[1][5] Its physical and chemical properties are pivotal to its industrial and laboratory applications.

| Property | Value / Description |

| Appearance | Viscous, hazy, alkaline liquid (in aqueous solution)[1][3] |

| Solubility | Soluble in water; insoluble in alcohols and acids[6] |

| pH (1% Solution) | ~12.7, highly alkaline[6] |

| Stability | Stable in neutral and alkaline conditions; reacts in acidic media[1][3] |

| Density | ~2.33 g/mL at 25°C[5] |

| Melting Point | 1410°C (for the anhydrous solid)[5] |

The most notable property is the high alkalinity of its aqueous solutions. This is a result of the hydrolysis of the silicate anion, which consumes protons from water and releases hydroxide ions (OH⁻), establishing a high pH. This characteristic is fundamental to its role as a cleaning agent and detergent booster, where it helps to saponify fats and oils and buffer the cleaning medium at an effective pH.[7][8]

Synthesis and Aqueous Speciation

Synthesis Methodologies

Commercial production of sodium silicates is typically achieved through two primary high-temperature methods. The choice of method depends on the desired final product form and purity.

Experimental Protocol: Dry Method (Fusion Process)

This method is used to produce anhydrous sodium silicate, which is then dissolved to create aqueous solutions.

-

Mixing: High-purity sand (silicon dioxide, SiO₂) and soda ash (sodium carbonate, Na₂CO₃) are precisely weighed and mixed. The molar ratio of SiO₂ to Na₂CO₃ is adjusted to control the properties of the final product.[3]

-

Fusion: The mixture is fed into a high-temperature furnace and heated to over 1100°C.[3] At this temperature, the sodium carbonate melts and reacts with the silicon dioxide, releasing carbon dioxide gas: Na₂CO₃ + xSiO₂ → Na₂O·x(SiO₂) + CO₂

-

Cooling & Dissolution: The molten silicate glass is cooled to form a solid, which is then dissolved in water under pressure with steam to produce the final aqueous solution.[3]

Caption: Workflow for the industrial dry method synthesis.

Wet Method (Hydrothermal Process)

This method involves the direct reaction of silica with a caustic solution.

-

Mixing: Silica sand is mixed with an aqueous solution of sodium hydroxide (NaOH).[3]

-

Reaction: The slurry is placed in an autoclave and heated with steam under pressure (typically 0.7–0.8 MPa).[3] The reaction proceeds as follows: 2NaOH + xSiO₂ → Na₂O·x(SiO₂) + H₂O

-

Clarification: After the reaction is complete, the solution is clarified to remove any unreacted solids and concentrated to the desired specification.[3]

Aqueous Speciation

A critical concept for researchers is that aqueous sodium silicate solutions are not composed of a single, static species. Instead, they contain a dynamic equilibrium of various silicate structures, including monomers, oligomers (dimers, trimers), and larger polymeric or colloidal particles.[9] The distribution of these species is highly dependent on parameters such as the SiO₂/Na₂O ratio, pH, concentration, and temperature.[9][10] In solutions with high pH (above 10.5) and relatively low concentrations, the silicate is predominantly monomeric.[11] As concentration increases or pH decreases, these monomers polymerize.

Caption: Silicate speciation equilibrium in aqueous solution.

Core Reactivity and Mechanistic Pathways

The utility of this compound stems from several key reaction pathways centered around the silanol group.

Acid-Base Chemistry: Formation of Silica Gel

The most fundamental reaction is its behavior as a base. When an acid is added to an aqueous solution of sodium silicate, the silanolate anion is protonated, leading to the formation of silicic acid (Si(OH)₄). This reaction effectively neutralizes the solution.

Na[SiO₂(OH)] + 2HCl → Si(OH)₄ + NaCl

Silicic acid is unstable and immediately begins to undergo condensation polymerization. Molecules link together, eliminating water to form siloxane (Si-O-Si) bonds. This process continues, creating a three-dimensional network that entraps the remaining water, resulting in the formation of a rigid structure known as silica gel.[1][3] This property is exploited in applications requiring a binder or a precursor for silica materials.

Caption: Reaction pathway from silanolate to silica gel.

Condensation and Polymerization

Even without strong acidification, the silanol groups are inherently reactive and can condense to form siloxane bonds, especially upon heating or concentration.[12][13] This is the foundational reaction in silicone chemistry and sol-gel processes. The reaction can be catalyzed by both acids and bases.

2 R₃Si-OH → R₃Si-O-SiR₃ + H₂O

This reactivity makes this compound an excellent precursor for synthesizing silica nanoparticles and other advanced materials through controlled sol-gel processes.[1]

Nucleophilic Reactivity in Organic Synthesis

In the presence of a strong base or fluoride activators, the silanol group can be deprotonated to form a highly nucleophilic silanolate anion. These silanolates are effective partners in palladium-catalyzed cross-coupling reactions (a variant of the Hiyama coupling).[3] This allows for the formation of carbon-carbon bonds, for instance, in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals. The advantages of using organosilanols or silanolates in these reactions include their low toxicity and stability compared to other organometallic reagents like those based on tin or boron.

Applications in Research and Drug Development

While its bulk industrial uses are well-established, the specific chemical properties of this compound open avenues for specialized scientific applications.

-

Biomaterials and Drug Delivery: The compound's biocompatibility has prompted investigations into its use in medical applications.[1][3] It can serve as a precursor for silica-based drug delivery systems, where the porous structure of the resulting silica can be loaded with active pharmaceutical ingredients. Studies have also shown it can enhance osteoblast activity, suggesting potential in bone regeneration therapies.[3]

-

Antimicrobial Properties: Some research indicates that sodium silicate can inhibit the growth of certain bacteria and fungi, making it a candidate for use in preservation or as a component in antimicrobial coatings.[1]

-

Precursor for Advanced Materials: In materials science, it is a key starting material in sol-gel synthesis for producing silica nanoparticles with controlled sizes (e.g., 80-100 nm).[1] It also functions as a coupling agent in composites, forming stable Si-O-Si bonds with inorganic substrates to improve the mechanical properties of materials.[1]

Safety, Handling, and Storage

The primary hazard associated with this compound is its high alkalinity, which makes it corrosive and irritating.

-

Health Effects: Contact with the eyes can cause severe irritation and chemical burns, potentially leading to permanent vision impairment.[14][15] Skin contact may cause irritation or burns.[3][14] Inhalation of mists can irritate the respiratory tract.[14]

-

Personal Protective Equipment (PPE): When handling, it is mandatory to wear protective gloves and chemical safety goggles or a face shield.[14][15]

-

Handling Procedures: Use in a well-ventilated area. Avoid breathing mists. Wash hands thoroughly after handling.[15][16] Spills can be very slippery when wet.[14]

-

Storage: Store in a cool, dry location in a tightly sealed, corrosion-resistant container.[5][15] It is incompatible with acids, many organic materials, and certain metals like zinc and aluminum, which it can corrode in the presence of moisture, forming flammable hydrogen gas.[5][6]

References

- Smolecule. (2023, August 16). Sodium hydroxy(oxo)

- Benchchem. Sodium hydroxy(oxo)

- Aab Shisheh Zarin.

- OxyChem. (2013, February 13).

- Ataman Kimya.

- STPP Group.

- ChemicalBook.

- PubChem. Sodium hydroxy(oxo)

-

Wikipedia. Silanol. [Link]

-

Matinfar, M., & Nychka, J. A. (2023). A review of sodium silicate solutions: Structure, gelation, and syneresis. Advances in Colloid and Interface Science, 103036. [Link]

- Changfu Chemical. What is the Uses of Silanol: A Comprehensive Guide.

- Fiveable. Silanols Definition - Inorganic Chemistry II Key Term.

- Yang, J., & McCormick, A. (1993).

-

Greenberg, S. A., & Price, E. W. (1957). The Nature of the Silicate Species in Sodium Silicate Solutions. The Journal of Physical Chemistry, 61(11), 1539-1541. [Link]

- Richens, D. T. (2015).

- 3M Company.

- SAGECHEM. 1344-09-8|Sodium hydroxy(oxo)

Sources

- 1. Buy this compound | 1344-09-8 [smolecule.com]

- 2. This compound | HNaO3Si | CID 23717884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Silanol - Wikipedia [en.wikipedia.org]

- 5. 1344-09-8|this compound| SAGECHEM [sagechem.com]

- 6. Sodium metasilicate | 6834-92-0 [chemicalbook.com]

- 7. Sodium Metasilicate | Properties, Uses & Safety Guide - آب شیشه زرین [abshishe-zarrin.ir]

- 8. Sodium Metasilicate Pentahydrate: Steady Supply, Large Production [stppgroup.com]

- 9. A review of sodium silicate solutions: Structure, gelation, and syneresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. pubs.acs.org [pubs.acs.org]

- 12. What is the Uses of Silanol: A Comprehensive Guide [cfsilicones.com]

- 13. fiveable.me [fiveable.me]

- 14. oxychem.com [oxychem.com]

- 15. files.mtstatic.com [files.mtstatic.com]

- 16. psdcdn.blob.core.windows.net [psdcdn.blob.core.windows.net]

An In-Depth Technical Guide to the Structure and Bonding of Sodium Hydroxy(oxo)silanolate for Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium hydroxy(oxo)silanolate, a cornerstone of silicate chemistry, possesses a deceptively simple formula that belies a complex and versatile nature. This guide provides a comprehensive exploration of its structure, bonding, and the consequential physicochemical properties that underpin its expanding role in advanced materials and pharmaceutical sciences. We will delve into the nuanced interplay of ionic and covalent forces, the dynamics of its aqueous solutions, and the sophisticated analytical techniques required for its characterization. Furthermore, this document will bridge fundamental chemistry with practical application, offering insights into its function in bioactive glasses, drug delivery systems, and the regulatory landscape governing its use in pharmaceutical development.

Unveiling the Core Identity of this compound

This compound, systematically named sodium;hydroxy-oxido-oxosilane, is an inorganic compound with the chemical formula HNaO₃Si.[1] It is more commonly known by synonyms such as sodium silicate, water glass, or sodium hydrogen silicate.[2] Its CAS Registry Number is 1344-09-8.[2] At its most fundamental level, the structure consists of a sodium cation (Na⁺) ionically bonded to a hydroxy(oxo)silanolate anion ([SiO₂(OH)O]⁻).[1][2]

The silicon atom at the heart of the anion adopts a tetrahedral geometry, a consequence of its sp³ hybridization, and is coordinated to three oxygen atoms and one hydroxyl group.[2] The anionic charge is delocalized across the oxygen atoms. In the solid state, particularly in hydrated forms, these anions can be discrete units surrounded by water of hydration and sodium cations.[3] For instance, the commercially available sodium silicate pentahydrate (Na₂SiO₃·5H₂O) is more accurately formulated as Na₂SiO₂(OH)₂·4H₂O, containing the discrete tetrahedral anion SiO₂(OH)₂²⁻.[3][4]

The bonding within this compound is a composite of strong ionic interactions between the sodium cation and the silicate anion, and polar covalent bonds between the silicon and oxygen atoms within the anion. The Si-O bond itself is a hybrid of ionic and covalent character, with a partial double bond character arising from resonance stabilization.[2][5] This intricate bonding arrangement is the foundation of its chemical reactivity and its propensity to form polymeric structures in solution.

Elucidating Structure and Bonding: A Multi-faceted Analytical Approach

A thorough understanding of this compound necessitates a suite of advanced analytical techniques. Each method provides a unique window into its structural and bonding characteristics, and when used in concert, they offer a holistic view of this multifaceted compound.

Vibrational Spectroscopy: Probing the Bonds

Fourier Transform Infrared (FTIR) Spectroscopy is a powerful tool for identifying the vibrational modes of the Si-O framework. Attenuated Total Reflectance (ATR)-FTIR is particularly well-suited for analyzing aqueous solutions of sodium silicate.[6][7]

Key Vibrational Modes for Sodium Silicate:

| Wavenumber (cm⁻¹) | Assignment | Significance |

|---|---|---|

| ~3480 | O-H stretching | Indicates the presence of silanol groups (Si-OH) and adsorbed water.[6] |

| 1020-1100 | Asymmetric Si-O-Si stretching | Characteristic of the silicate backbone. The position and shape of this broad band can provide information on the degree of polymerization.[2] |

| ~950 | Si-O⁻ stretching in tetrahedra with two non-bridging oxygens | Indicates the presence of more depolymerized silicate species.[8] |

| ~1100 | Si-O⁻ stretching in tetrahedra with one non-bridging oxygen | Suggests a higher degree of polymerization compared to the species giving rise to the 950 cm⁻¹ band.[8] |

| 464-877 | Si-O-Si bending and other deformation modes | Provides further fingerprinting of the silicate structure.[9] |

Experimental Protocol: ATR-FTIR Analysis of Aqueous Sodium Silicate

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, dry crystal.

-

Sample Preparation: Prepare aqueous solutions of this compound at the desired concentration.

-

Data Acquisition: Apply a small drop of the solution to the ATR crystal, ensuring complete coverage. Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: Subtract the background spectrum from the sample spectrum. Analyze the key vibrational bands to assess the presence of silanol groups and the degree of silicate polymerization. The evolution of different silicate species can be monitored as a function of pH and concentration.[6][7]

Raman Spectroscopy offers complementary information to FTIR, particularly for symmetric vibrations. In aqueous silicate solutions, Raman spectroscopy can distinguish between different silicate species (monomers, dimers, and higher oligomers) based on their characteristic vibrational frequencies.[10]

Key Raman Bands for Silicate Species:

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 400-700 | Si-O-Si bending modes in folded rings and defect structures |

| 800-1200 | Si-O stretching modes |

| ~950 | Symmetric stretching of Si-O⁻ in tetrahedra with two non-bridging oxygens |

| ~1100 | Symmetric stretching of Si-O⁻ in tetrahedra with one non-bridging oxygen |

This table is a compilation of data from multiple sources.[8][11][12]

Experimental Protocol: Raman Spectroscopy of Silicate Solutions

-

Sample Preparation: Prepare silicate solutions in a quartz cuvette.

-

Instrumentation: Use a Raman spectrometer with a suitable laser excitation source (e.g., 532 nm).

-

Data Acquisition: Collect spectra over a range of 100-1500 cm⁻¹.

-

Data Analysis: Deconvolute the complex bands in the 800-1200 cm⁻¹ region to quantify the relative proportions of different silicate structural units (Qⁿ species).[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Silicon Environment

²⁹Si NMR spectroscopy is an exceptionally powerful technique for characterizing the local chemical environment of silicon atoms in silicates. It can provide quantitative information on the different Qⁿ silicate species in a sample, where 'n' represents the number of bridging oxygen atoms connecting a given SiO₄ tetrahedron to other tetrahedra.[10][14]

²⁹Si NMR Chemical Shifts for Silicate Species (Qⁿ):

| Qⁿ Species | Description | Typical Chemical Shift Range (ppm vs. TMS) |

|---|---|---|

| Q⁰ | Monomeric silicate (isolated tetrahedra) | -70 to -80 |

| Q¹ | End-chain silicate tetrahedra | -80 to -90 |

| Q² | Middle-chain silicate tetrahedra | -90 to -100 |

| Q³ | Branching silicate tetrahedra | -100 to -110 |

| Q⁴ | Fully cross-linked silicate tetrahedra (as in silica) | -110 to -120 |

This table is a compilation of data from multiple sources.[10][14][15]

Experimental Protocol: Quantitative ²⁹Si NMR of Sodium Silicate Solutions

-

Sample Preparation: Prepare the sodium silicate solution in D₂O (for field-frequency locking).

-

Instrumentation: Use a high-field NMR spectrometer equipped with a broadband probe.

-

Data Acquisition: Acquire spectra with appropriate parameters to ensure quantitative results. This includes a sufficiently long relaxation delay between pulses.

-

Data Analysis: Integrate the signals corresponding to the different Qⁿ species to determine their relative concentrations. This provides a detailed picture of the silicate speciation in the solution.[16][17]

X-ray Crystallography: The Definitive Solid-State Structure

For crystalline forms of sodium silicate hydrates, single-crystal X-ray diffraction provides unambiguous determination of the unit cell, space group, and atomic coordinates.[2] This technique has been instrumental in confirming the tetrahedral coordination of silicon and in characterizing the hydrogen bonding networks in the solid state.

Computational Modeling: An In-Silico Perspective

Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are invaluable tools for gaining a deeper understanding of the structure and bonding in silicate systems at the atomic level.

Density Functional Theory (DFT) calculations can be employed to:

-

Model the geometry and vibrational frequencies of isolated silicate anions.

-

Investigate the nature of the Si-O bond and the charge distribution within the anion.

-

Calculate the energetics of polymerization and depolymerization reactions.[9][18][19]

Molecular Dynamics (MD) simulations can be used to:

-

Simulate the behavior of sodium silicate in aqueous solution, providing insights into the hydration of ions and the dynamics of silicate polymerization.[4][20][21][22]

-

Model the structure of amorphous sodium silicate glasses.[21][23][24]

The Dynamic World of Silicate Polymerization

In aqueous solution, this compound exists in a dynamic equilibrium between monomeric silicate anions and a variety of oligomeric and polymeric species. This process of silicate polymerization is fundamental to many of its applications and is influenced by several factors, including pH, concentration, and the presence of other ions.

The polymerization process involves a series of condensation reactions where silanol groups (Si-OH) react to form siloxane bonds (Si-O-Si) and water. The reverse reaction, hydrolysis, involves the breaking of siloxane bonds. The speciation of silicates in solution, as determined by techniques like ²⁹Si NMR, is a direct reflection of the balance between these competing reactions.

Relevance and Applications in Drug Development

The unique properties of this compound and its derivatives make them highly valuable in the pharmaceutical and biomedical fields, particularly in the areas of bioactive materials and drug delivery.

Bioactive Glasses and Tissue Engineering

Sodium-containing silicate glasses, often referred to as bioactive glasses, have the remarkable ability to bond to living bone tissue.[25][26] This bioactivity is intrinsically linked to the structure and dissolution behavior of the silicate network.

Mechanism of Bioactivity:

-

Ion Exchange: Upon implantation, an ion exchange process occurs where Na⁺ ions from the glass are replaced by H⁺ ions from the surrounding physiological fluids. This leads to an increase in the local pH.[25][27]

-

Silica Gel Formation: The increase in pH facilitates the hydrolysis of the silicate network, leading to the formation of a silica-rich gel layer on the surface of the glass.[25][27]

-

Apatite Layer Formation: This silica gel layer provides a favorable template for the nucleation and growth of a hydroxycarbonate apatite (HCA) layer, which is chemically and structurally similar to the mineral phase of bone.[26][27]

-

Bone Bonding: The HCA layer integrates with the surrounding bone tissue, forming a strong and stable bond.

The presence of sodium in the glass composition is traditionally considered crucial for initiating this cascade of reactions.[28][29] However, recent research suggests that high bioactivity can also be achieved in sodium-free glasses, highlighting the central role of the overall glass composition and network connectivity.[2][30] this compound can serve as a precursor in the synthesis of these bioactive glasses, allowing for precise control over their composition and, consequently, their bioactivity.

Drug Delivery Systems

The ability of this compound to form well-defined silica structures, particularly amorphous silica nanoparticles, makes it a highly attractive precursor for the development of advanced drug delivery systems.[31]

Synthesis of Silica Nanoparticles for Drug Delivery:

The sol-gel method is a common approach for synthesizing silica nanoparticles from sodium silicate. This process involves the controlled hydrolysis and condensation of the silicate precursor in an alcohol-water medium, often with an alkaline catalyst like ammonia.[31]

Experimental Protocol: Sol-Gel Synthesis of Silica Nanoparticles

-

Preparation of Sodium Silicate Solution: Dissolve sodium silicate in deionized water to a specific concentration (e.g., 1 ml of a solution containing ~8% Na₂O and 28% SiO₂ in 15 ml of water).[32]

-

Preparation of Reaction Medium: Mix an alcohol (e.g., ethanol) with an ammonia solution (e.g., 90 ml of ammonia and 30 ml of ethanol).[32]

-

Reaction Initiation: Add the sodium silicate solution dropwise to the ammonia-ethanol mixture under vigorous stirring.

-

Aging: Allow the resulting sol to age for a defined period (e.g., 1 hour) to facilitate the growth of the nanoparticles.[32]

-

Purification: Separate the silica nanoparticles by centrifugation and wash them repeatedly with deionized water and ethanol to remove unreacted precursors and byproducts.

-

Drying: Dry the purified nanoparticles to obtain a fine powder.

The resulting silica nanoparticles possess several advantageous properties for drug delivery:

-

High Surface Area and Porous Structure: This allows for high drug loading capacity.

-

Tunable Particle Size: The size of the nanoparticles can be controlled by adjusting the reaction parameters, which is crucial for controlling their in vivo fate.

-

Biocompatibility: Amorphous silica is generally considered biocompatible.[31]

-

Surface Functionality: The surface of the silica nanoparticles is rich in silanol groups (Si-OH), which can be readily functionalized with various organic molecules to control drug release, improve stability, and target specific cells or tissues.[1][3]

Controlled Drug Release:

The release of drugs from silica matrices can be controlled by several mechanisms, including diffusion through the porous network and erosion of the matrix itself.[33] The interactions between the drug molecules and the silanol groups on the silica surface can also significantly influence the release kinetics.[20] By modifying the surface chemistry of the silica nanoparticles, it is possible to tailor the drug release profile to achieve sustained or stimuli-responsive delivery.

Regulatory Considerations for Pharmaceutical Applications

When considering this compound as a starting material in the synthesis of an active pharmaceutical ingredient (API) or as an excipient in a drug product, it is imperative to adhere to the guidelines established by the International Council for Harmonisation (ICH).

Designation as a Regulatory Starting Material

The selection and justification of a regulatory starting material (RSM) is a critical aspect of the drug development process. According to ICH Q11, an RSM should be a material with well-characterized chemical structure and properties.[34] For an inorganic starting material like this compound, it is essential to establish robust specifications to ensure its identity, purity, and quality.[35] Regulators expect that Good Manufacturing Practices (GMPs) are applied from the RSM stage onwards.[36][37]

Control of Elemental Impurities

ICH Q3D provides a framework for the control of elemental impurities in drug products.[31][32][38][39] A risk-based approach should be adopted to assess the potential for elemental impurities to be present in the final drug product, arising from raw materials, manufacturing equipment, or container closure systems.[31][38]

Key Considerations for Elemental Impurities:

-

Class 1 Elements (As, Cd, Hg, Pb): These are highly toxic and must be evaluated in the risk assessment for all drug products.[38]

-

Class 2A and 2B Elements: These have a reasonable probability of being present in the drug product and require a risk assessment.[38]

-

Class 3 Elements: These have a lower toxicity and generally only need to be considered if they are intentionally added during the manufacturing process.[38]

For an inorganic raw material like this compound, a thorough understanding of its manufacturing process is necessary to identify any potential elemental impurities that may be carried over. The permitted daily exposure (PDE) for each element, as defined in ICH Q3D, should not be exceeded in the final drug product.[32]

Conclusion

This compound is a compound of significant scientific and industrial importance. Its structure and bonding, characterized by a blend of ionic and covalent interactions and a propensity for polymerization, give rise to a rich and complex chemistry. A comprehensive analytical toolkit, encompassing vibrational and NMR spectroscopy, X-ray diffraction, and computational modeling, is essential for its full characterization. For researchers and professionals in drug development, a deep understanding of these fundamental properties is crucial for harnessing the potential of this compound in the design of innovative bioactive materials and sophisticated drug delivery systems. Adherence to stringent regulatory guidelines ensures the safe and effective translation of these materials from the laboratory to clinical applications.

References

- Smolecule. (2023, August 16). Buy Sodium hydroxy(oxo)

- Mishra, R., et al. (Year).

- Vallet-Regí, M., et al. (Year). Drug release mechanisms from ordered mesoporous silicas. Docta Complutense.

- BenchChem. (2025).

- Kasetsart University. (Year). Bioactive hydroxyapatite-sodium silicate waterglass reinforced with nanocollagen from Chitala ornata fish skin for bone engineering. PubMed.

- Wikipedia. (Year).

- Patel, N., et al. (Year).

- Doadrio, A. L., et al. (2015). Drug release from ordered mesoporous silicas. Current Pharmaceutical Design, 21(42), 6213-819.

- Semantic Scholar. (Year).

- PubChem. (Year). Sodium hydroxy(oxo)

- Parker, C. A., & Parker, C. A. (Year). Computer modelling of silicates.

- Victoria University. (Year). Silica scale formation and effect of sodium and aluminium ions - 29Si NMR study. VU Research Repository.

- Brown, R. F., & Brown, R. F. (Year). Bioactive glass in tissue engineering. PMC - NIH.

- Tomer, V. (Year). Synthesis of Silica Nanoparticles using Sodium Silicate Solution by Sol Gel Method.

- MDPI. (Year).

- InstaNANO. (2026).

- MDPI. (Year).

- Falcone, J. S., Jr., et al. (2010). The Determination of Sodium Silicate Composition Using ATR FT-IR. Industrial & Engineering Chemistry Research, 49(14), 6287–6293.

- Essien, E., et al. (2012). Economic route to sodium-containing silicate bioactive glass scaffold.

- ProQuest. (Year).

- McCormick, A. V., et al. (1987). Quantitative determination of siliceous species in sodium silicate solutions by 29Si n.m.r. spectroscopy. Zeolites, 7(3), 183-190.

- Scribd. (Year).

- Pyro.co.za. (Year). THE STUDY OF SILICON CHEMICAL BOND IN MODELED SILICATE SYSTEMS AND MANGANESE ORES USING X-RAY PHOTOELECTRON SPECTROSCOPY.

- ResearchGate. (Year).

- NIH. (2025).

- Harris, R. K., & Knight, C. T. G. (1982). 29Si N.M.R. studies of aqueous silicate solutions. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 78(8), 1355-1372.

- ResearchGate. (2025).

- US Food and Drug Administration. (Year). Guidance for Industry Q3A Impurities in New Drug Substances.

- ResearchGate. (Year). (a)

- ResearchGate. (2025). (PDF)

- Pyro.co.za. (Year).

- Frontiers. (2023). The location of the chemical bond. Application of long covalent bond theory to the structure of silica.

- ResearchGate. (Year).

- ResearchGate. (Year).

- AIP Publishing. (2024).

- Victoria University. (Year). Silica scale formation and effect of sodium and aluminium ions - 29Si NMR study.

- DSI InPharmatics. (2021).

- Analytik Jena. (Year). Elemental impurities in Pharmaceutical Materials according to new ICH Guidelines and USP Chapters <232> and <233>.

- Virtual Museum of Minerals and Molecules. (Year).

- Semantic Scholar. (2015).

- Science and Education Publishing. (Year).

- PubMed. (Year). Mesoporous Calcium Silicate Nanoparticles With Drug Delivery and Odontogenesis Properties.

- ResearchGate. (Year). Liquid-state and solid-state 29Si NMR spectroscopy performed both on....

- European Pharmaceutical Review. (2020).

- FDA. (Year).

- Furukawa, T., et al. (1981). Raman spectroscopic investigation of the structure of silicate glasses. III. Raman intensities and structural units in sodium silicate glasses. The Journal of Chemical Physics, 75(7), 3226-3237.

- NIH. (2018). Effects of Compositional Tailoring on Drug Delivery Behaviours of Silica Xerogel/Polymer Core-shell Composite Nanoparticles.

- ICH. (2024). ICH Guidelines for Pharmaceuticals | Complete Overview with Examples.

- ResearchGate. (2025). (PDF)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sodium Is Not Essential for High Bioactivity of Glasses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Delivery – NanoBioMaterials Group [nanobiomaterialsmq.com]

- 4. Structural and dynamical properties of sodium silicate melts: an investigation by molecular dynamics computer simulation [ouci.dntb.gov.ua]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. A study of sodium silicate in aqueous solution and sorbed by synthetic magnetite using in situ ATR-FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Density functional modelling of silicate and aluminosilicate dimerisation solution chemistry - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. pubs.aip.org [pubs.aip.org]

- 13. pyro.co.za [pyro.co.za]

- 14. Bioactive glasses and glass-ceramics with tailored composition [composites.polito.it]

- 15. vuir.vu.edu.au [vuir.vu.edu.au]

- 16. experts.umn.edu [experts.umn.edu]

- 17. Quantitative determination of siliceous species in sodium silicate solutions by 29Si n.m.r. spectroscopy | Semantic Scholar [semanticscholar.org]

- 18. Silicate Dissolution Mechanism from Metakaolinite Using Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. osti.gov [osti.gov]

- 21. researchgate.net [researchgate.net]

- 22. Molecular dynamics simulations of sodium silicate glasses: Optimization and limits of the computational procedure | Semantic Scholar [semanticscholar.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. Bioactive glass - Wikipedia [en.wikipedia.org]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

- 28. Influence of sodium oxide content on bioactive glass properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Influence of sodium content on the properties of bioactive glasses for use in air abrasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. knowledge.reagecon.com [knowledge.reagecon.com]

- 32. database.ich.org [database.ich.org]

- 33. pubs.acs.org [pubs.acs.org]

- 34. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 35. pharmtech.com [pharmtech.com]

- 36. pharmoutsourcing.com [pharmoutsourcing.com]

- 37. dsinpharmatics.com [dsinpharmatics.com]

- 38. alfachemic.com [alfachemic.com]

- 39. contractlaboratory.com [contractlaboratory.com]

An In-depth Technical Guide to Sodium Hydroxy(oxo)silanolate (Sodium Silicate) for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Silicate

Sodium hydroxy(oxo)silanolate, commonly known in the scientific community as sodium silicate and bearing the CAS number 1344-09-8, is an inorganic compound that has garnered substantial interest beyond its traditional industrial applications.[1][2] This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, delving into the core scientific principles and practical methodologies for harnessing the potential of this versatile silicate. While historically utilized in cements, detergents, and adhesives, its utility as a cost-effective, biocompatible, and tunable precursor for advanced siliceous biomaterials has positioned it as a key player in the fields of drug delivery, tissue engineering, and regenerative medicine.[3][4][5]

This guide will navigate through the fundamental properties of sodium silicate, detailed synthesis protocols for silica-based nanomaterials, advanced characterization techniques, and its burgeoning applications in the biomedical sphere. We will explore the critical role of the silica to sodium oxide ratio in tailoring material properties and provide insights into the mechanisms governing its interaction with biological systems.[6][7]

Core Properties and Specifications of Sodium Silicate

Sodium silicate is not a single compound but rather a family of compounds with the general formula (Na₂O)ₓ·SiO₂.[5] It is commercially available as a colorless, viscous aqueous solution, often referred to as "waterglass," or as a white powder.[2][3] The key to its versatility lies in the tunable weight ratio of silica (SiO₂) to sodium oxide (Na₂O), which significantly influences its physicochemical properties such as viscosity, alkalinity, and reactivity.[4][6]

Understanding the Critical SiO₂:Na₂O Ratio

The SiO₂:Na₂O ratio is a paramount parameter that dictates the performance of sodium silicate in biomedical applications.[6] A higher ratio indicates a higher degree of polymerization of the silicate anions, leading to a more neutral and less reactive solution. Conversely, a lower ratio results in a more alkaline and reactive solution due to the presence of more monomeric and dimeric silicate species.[7][8] This ratio directly impacts:

-

Bioactivity: A lower SiO₂:Na₂O ratio in bioactive glasses can accelerate the ion exchange process with physiological fluids, promoting the formation of a hydroxyapatite layer crucial for bone bonding.[6][9]

-

Nanoparticle Synthesis: The ratio influences the particle size, porosity, and surface chemistry of silica nanoparticles synthesized from sodium silicate, thereby affecting drug loading capacity and release kinetics.[1][6]

-

Corrosion Resistance: In coatings, the molar ratio affects the formation of polymeric silica, which is beneficial for creating a continuous and protective layer.[7]

Comparative Analysis of Commercial Sodium Silicate

For reproducible and reliable experimental outcomes, understanding the specifications of commercially available sodium silicate is crucial. The following table provides a summary of typical specifications from various suppliers.

| Supplier | Product Grade | SiO₂ (%) | Na₂O (%) | Weight Ratio (SiO₂/Na₂O) | Specific Gravity (@20°C) | Viscosity (cP @ 20°C) |

| Supplier A | Grade 52 | 32.85 - 33.85 | 13.60 - 14.20 | 2.35 - 2.45 | 1.551 - 1.568 | 1375 - 2200 |

| Supplier B | 42A | 28.82 - 30.11 | 8.95 - 9.35 | 3.15 - 3.27 | 1.417 - 1.427 | 95 - 130 (Stormer Seconds) |

| Supplier C | Solution | 25 - 28 | 7.5 - 8.5 | ~3.3 | Not Specified | Not Specified |

Table compiled from publicly available technical data sheets.[4][10]

Synthesis of Silica-Based Biomaterials from Sodium Silicate

The cost-effectiveness and scalability of sodium silicate make it an attractive alternative to traditional silicon alkoxide precursors like tetraethyl orthosilicate (TEOS) for the synthesis of silica nanoparticles (SiNPs) and other biomaterials.[1] The sol-gel method is a widely employed technique for this purpose.[1][11]

Experimental Protocol: Sol-Gel Synthesis of Silica Nanoparticles for Drug Delivery

This protocol outlines a standard sol-gel method for the synthesis of monodispersed silica nanoparticles with a narrow size distribution, suitable for drug delivery applications.[1][3][12]

Materials:

-

Sodium silicate solution (e.g., ~8% Na₂O and 28% SiO₂)[3][12]

-

Ethanol[3]

-

Deionized water[3]

-

Magnetic stirrer[12]

-

Centrifuge[3]

-

Drying oven[3]

Step-by-Step Methodology:

-

Preparation of Sodium Silicate Solution: Dilute 1 mL of the stock sodium silicate solution in 15 mL of deionized water.[12] This step is crucial to achieve a homogenous precursor concentration for controlled nucleation and growth of nanoparticles.

-

Preparation of Reaction Medium: In a separate flask, prepare a mixture of 90 mL of ammonia solution and 30 mL of ethanol.[12] The ammonia acts as a catalyst for the hydrolysis and condensation of silicate species, while ethanol helps in controlling the particle size and preventing aggregation.

-

Initiation of Reaction: Add the diluted sodium silicate solution dropwise to the ammonia-ethanol mixture under vigorous and constant stirring.[1][12] The dropwise addition ensures a uniform reaction rate and promotes the formation of monodispersed nanoparticles.

-

Aging: Allow the resulting sol to age for 1 hour under continuous stirring.[12] During this aging process, the condensation reaction continues, leading to the growth and stabilization of the silica nanoparticles.

-

Purification: Separate the synthesized silica nanoparticles from the reaction medium by centrifugation. Wash the nanoparticles multiple times with deionized water to remove unreacted precursors, byproducts, and residual ammonia.[1][3] This purification step is critical to ensure the biocompatibility of the nanoparticles.

-

Drying: Dry the purified silica nanoparticles in an oven to obtain a fine, white powder.[1][3]

Caption: Workflow for the sol-gel synthesis of silica nanoparticles.

Encapsulation of Biomolecules using an Aqueous Sol-Gel Process

A significant advantage of using sodium silicate is the ability to perform encapsulation in a completely aqueous environment, avoiding the use of alcohols that can be detrimental to the activity of sensitive biomolecules like enzymes and antibodies.[13][14]

Methodology Overview:

-

Preparation of a Low-pH Silicate Sol: An aqueous solution of sodium silicate is acidified (e.g., with hydrochloric acid) to a low pH to stabilize the sol and minimize the rate of siloxane condensation.[13][15]

-

Buffering and Biomolecule Addition: The biomolecule to be encapsulated is prepared in a suitable buffer solution at a neutral pH. This buffered solution is then added to the stabilized silicate sol.[13]

-

Gelation: The mixture is allowed to age, leading to gelation and the encapsulation of the biomolecules within the silica matrix. The gelation time can be controlled by adjusting the pH and concentration.[15]

Characterization of Sodium Silicate-Derived Biomaterials

Thorough characterization is essential to ensure the synthesized materials meet the required specifications for their intended biomedical application.

Physicochemical Characterization

| Technique | Information Obtained |

| X-ray Photoelectron Spectroscopy (XPS) | Provides quantitative and qualitative information about the elemental composition and chemical states of the nanoparticle surface.[2][16] |

| Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | Offers detailed molecular information about the surface of the nanoparticles, including covalently attached organic compounds.[2][16] |

| Fourier Transform Infrared Spectroscopy (FTIR) | Identifies the functional groups present on the surface of the nanoparticles and confirms surface modifications.[12][17] |

| X-ray Diffraction (XRD) | Determines the amorphous or crystalline nature of the synthesized silica.[12] |

| Transmission Electron Microscopy (TEM) | Visualizes the morphology, size, and size distribution of the nanoparticles.[18] |

| Dynamic Light Scattering (DLS) | Measures the hydrodynamic diameter and size distribution of nanoparticles in a colloidal suspension.[19] |

| Brunauer-Emmett-Teller (BET) Analysis | Determines the specific surface area and pore size distribution of porous silica materials.[20] |

| Thermogravimetric Analysis (TGA) | Quantifies the amount of organic material grafted onto the silica surface.[19] |

In Vitro Bioactivity Assessment

The ability of a biomaterial to bond with living tissue is a critical parameter. In vitro bioactivity is commonly assessed by immersing the material in a simulated body fluid (SBF) and observing the formation of a hydroxyapatite (HA) layer on its surface.[21][22][23]

Experimental Workflow for In Vitro Bioactivity:

-

Preparation of SBF: Prepare SBF solution that mimics the ion concentration of human blood plasma.[24]

-

Immersion: Incubate the synthesized biomaterial (e.g., silicon-substituted hydroxyapatite derived from sodium silicate) in the SBF at 36.5°C for various time points (e.g., 7 and 14 days).[21][22]

-

Analysis: After incubation, retrieve the samples and analyze the surface for the formation of an apatite layer using techniques such as Scanning Electron Microscopy (SEM), Energy Dispersive X-ray Analysis (EDX), XRD, and FTIR.[21][22]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. New methods for improved characterization of silica nanoparticle-based drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. dcmsme.gov.in [dcmsme.gov.in]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. doi.fyicenter.com [doi.fyicenter.com]

- 8. Influences of SiO2/Na2O Molar Ratio on Aging and Chemical Modification of Water Glass [scirp.org]

- 9. Materials in the Na2O–CaO–SiO2–P2O5 System for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. corecheminc.com [corecheminc.com]

- 11. materials.journalspub.info [materials.journalspub.info]

- 12. instanano.com [instanano.com]

- 13. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 14. researchgate.net [researchgate.net]

- 15. US6495352B1 - Sol-gel method for encapsulating molecules - Google Patents [patents.google.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Collagen-silica hybrid materials: sodium silicate and sodium chloride effects on type I collagen fibrillogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. publications.lib.chalmers.se [publications.lib.chalmers.se]

- 20. impactfactor.org [impactfactor.org]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. journal.nsps.org.ng [journal.nsps.org.ng]

- 23. Sodium silicate gel as a precursor for the in vitro nucleation and growth of a bone-like apatite coating in compact and porous polymeric structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Nomenclature and Characterization of Sodium Silicates for Researchers, Scientists, and Drug Development Professionals

Introduction: The Complex World of Sodium Silicates

Sodium silicates are a family of inorganic compounds with a wide array of applications, from industrial processes to potential use in advanced materials for drug delivery.[1] Their versatility stems from the varied structures they can form, both in solid state and in aqueous solutions. These compounds are generally represented by the formula (Na₂O)ₓ·(SiO₂)ᵧ.[2] The physical and chemical properties of a specific sodium silicate product are largely determined by the weight ratio of silica (SiO₂) to sodium oxide (Na₂O).[2] This ratio dictates the degree of polymerization of the silicate anions in solution and, consequently, the material's viscosity, alkalinity, and reactivity. Grades with a SiO₂:Na₂O weight ratio below 2.85:1 are classified as alkaline, while those with a higher ratio are considered neutral.[2]

This inherent variability has led to a complex and sometimes confusing nomenclature. The term "Sodium hydroxy(oxo)silanolate" represents a specific monomeric unit within this larger family. Understanding its relationship to the more common synonyms is crucial for accurate scientific communication and research.

The Core Chemical Identity: this compound

The name "this compound" refers to the sodium salt of the hydroxy(oxo)silanolate anion. This is a fundamental silicate monomer with the chemical formula HNaO₃Si.[3]

-

IUPAC Name: The systematic IUPAC name for this compound is sodium;hydroxy-oxido-oxosilane .[3][4]

-

CAS Number: The primary CAS number associated with this chemical entity is 1344-09-8 .[3][5]

-

Molecular Structure: The anion consists of a central silicon atom tetrahedrally bonded to one hydroxyl (-OH) group and two oxygen atoms, with one of the oxygens carrying a negative charge that is balanced by a sodium cation (Na⁺). The hydroxyl groups are key to the hydrogen-bonding networks that stabilize the compound.[3]

This monomeric form is a key species in aqueous sodium silicate solutions, existing in equilibrium with various oligomeric and polymeric silicate anions.[6] The distribution of these species is highly dependent on factors such as concentration, pH, and the SiO₂:Na₂O ratio.[6]

Common and Industrial Synonyms: A Guide to Practical Usage

In literature and commercial settings, more common names are often used to refer to sodium silicates. It is essential for researchers to understand the specific contexts of these terms.

Sodium Silicate

This is the most general and widely used term. It can refer to any of the sodium silicate compounds or mixtures of them. When encountering this term, it is crucial to look for further specifications, such as the SiO₂:Na₂O ratio or the specific chemical formula (e.g., Na₂SiO₃), to understand the precise nature of the material being described.[2] Sodium silicate is available commercially as a white powder or as a clear, viscous aqueous solution.[7]

Water Glass and Liquid Glass

These are common technical and historical names for aqueous solutions of sodium silicate.[8] The term "water glass" was coined due to the glassy appearance of the solid sodium silicate and its solubility in water. These solutions are often characterized by their viscosity and density, which are directly related to the sodium silicate concentration and the SiO₂:Na₂O ratio.[7]

Sodium Metasilicate

This term refers to a specific sodium silicate with the chemical formula Na₂SiO₃ .[6][9] It has a fixed SiO₂:Na₂O molar ratio of 1:1. Sodium metasilicate is available in anhydrous form (CAS No. 6834-92-0) and in various hydrated forms, such as the pentahydrate (Na₂SiO₃·5H₂O, CAS No. 10213-79-3) and the nonahydrate (Na₂SiO₃·9H₂O, CAS No. 13517-24-3).[6][10] It is a strongly alkaline and crystalline material, often used in detergents and cleaning agents.[11][12]

Sodium Siliconate

This is another synonym for sodium silicate, often used in industrial contexts.[9][13] It emphasizes the salt-like nature of the compound, being a salt of a silicic acid.

Summary of Key Synonyms and Identifiers

For clarity and quick reference, the following table summarizes the key synonyms and their corresponding identifiers.

| Synonym | Chemical Formula | CAS Number | Context and Notes |

| This compound | HNaO₃Si | 1344-09-8 | A specific monomeric silicate. |

| sodium;hydroxy-oxido-oxosilane | HNaO₃Si | 1344-09-8 | The systematic IUPAC name.[3][4] |

| Sodium Silicate | (Na₂O)ₓ·(SiO₂)ᵧ | 1344-09-8 | A general term for a range of compounds. The properties depend on the SiO₂:Na₂O ratio.[2] |

| Water Glass / Liquid Glass | Aqueous Solution | 1344-09-8 | Common name for aqueous solutions of sodium silicate.[8] |

| Sodium Metasilicate | Na₂SiO₃ | 6834-92-0 (anhydrous) | A specific compound with a 1:1 molar ratio of Na₂O to SiO₂.[6][11] |

| Sodium Hydrogen Silicate | HNaO₃Si | 1344-09-8 | A synonym that emphasizes the presence of a proton in the anion.[3][4] |

| Sodium Siliconate | (Na₂O)ₓ·(SiO₂)ᵧ | 1344-09-8 | An alternative industrial name for sodium silicate.[9][13] |

Inter-relationships of Sodium Silicate Species

The following diagram illustrates the general relationship between the different terms used to describe sodium silicates, from the fundamental monomeric unit to the broader industrial products.

Caption: Relationship between different sodium silicate nomenclatures.

Scientific Integrity & Logic: Characterization of Sodium Silicates

To ensure the accurate identification and characterization of sodium silicates, a combination of analytical techniques is employed. These methods provide a self-validating system to determine the key parameters of a sodium silicate product: the total alkalinity (Na₂O content) and the silica (SiO₂) content.

Experimental Protocols for Characterization

This method is based on the neutralization of the alkaline components of sodium silicate with a standard acid solution.

Protocol:

-

Accurately weigh a sample of the sodium silicate solution into a beaker and dilute with deionized water.

-

Add a few drops of a suitable indicator, such as methyl orange or a mixed indicator of bromocresol green and methyl red.[14][15]

-

Titrate the solution with a standardized solution of hydrochloric acid (HCl) until the endpoint is reached, indicated by a color change.[14]

-

The volume of HCl used is then correlated to the amount of Na₂O in the sample.

A two-step titration can be employed to differentiate between the caustic component and the silicate-bound alkali.[16]

This is a classic and highly accurate method for determining the silica content.

Protocol:

-

Acidify a known weight of the sodium silicate sample with hydrochloric acid to precipitate the silica as silicic acid.[7][12]

-

Evaporate the mixture to dryness to dehydrate the silicic acid into insoluble silica (SiO₂).[7]

-

Redissolve the soluble salts in water and filter the mixture, collecting the insoluble silica on an ashless filter paper.

-

Wash the precipitate thoroughly with hot water to remove any remaining impurities.

-

Ignite the filter paper and precipitate in a platinum crucible at a high temperature (e.g., 1100-1200 °C) to obtain a constant weight of pure SiO₂.[17]

-

The weight of the residue corresponds to the silica content of the original sample.

-

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a sample. For sodium silicates, the mid-infrared region (around 700-1300 cm⁻¹) shows characteristic absorption bands corresponding to the stretching and bending vibrations of Si-O bonds.[18][19] The position and shape of these bands can provide information about the degree of polymerization of the silicate anions. ATR-FTIR has been developed as a method to determine both silica concentration and the SiO₂/Na₂O ratio.[11]

-

²⁹Si Nuclear Magnetic Resonance (NMR) Spectroscopy: ²⁹Si NMR is a powerful tool for studying the structure of silicate species in aqueous solutions.[3][20] It can distinguish between different silicon environments, such as monomeric units (Q⁰), end-groups of chains (Q¹), middle groups (Q²), and branching points (Q³).[4] This technique provides detailed insights into the distribution of silicate anions in a given solution.[1][5]

The following diagram illustrates a typical workflow for the comprehensive characterization of a sodium silicate sample.

Caption: Workflow for the characterization of sodium silicates.

Conclusion

The nomenclature of sodium silicates can be complex, but a clear understanding of the underlying chemistry provides a framework for accurate interpretation of scientific literature and effective communication in research and development. While "this compound" and its IUPAC equivalent refer to a specific monomeric unit, the terms "sodium silicate," "water glass," and "sodium metasilicate" are more commonly encountered and refer to a broader class of materials or specific compounds within that class. For rigorous scientific work, it is essential to specify the chemical formula or, more importantly, the SiO₂:Na₂O ratio of the sodium silicate being used. The analytical techniques outlined in this guide provide the necessary tools for the comprehensive characterization of these versatile materials.

References

-

Harris, R. K., & Knight, C. T. G. (1983). Silicon-29 Nuclear Magnetic Resonance Studies of Aqueous Silicate Solutions. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 79(10), 1525-1538. [Link][3][20]

-

Maron, J., et al. (2023). A review of sodium silicate solutions: Structure, gelation, and syneresis. PubMed. [Link][6]

-

ResearchGate. FTIR spectra of (a) RHA, (b) sodium silicate and (c) PAlFeClSi copolymer. [Link][19]

-

Connection Chemical. Sodium Metasilicate Anhydrous. [Link][11]

-

BYJU'S. Properties of Sodium silicate – (Na₂O)ₓ·SiO₂. [Link][21]

-

ISO 1690:1976. Sodium and potassium silicates for industrial use — Determination of silica content — Gravimetric method by insolubilization. [Link][7][12]

-

Chemtrade. Sodium Metasilicate Pentahydrate: Steady Supply, Large Production. [Link][12]

-

Vocabulary.com. Water glass - Definition, Meaning & Synonyms. [Link][8]

-

ResearchGate. IS 14212 (1995): Sodium, Potassium silicate - Method of test. [Link][14]

-

Google Patents. CN102628849A - Device and method for determining total alkalinity and residual silica content of used sodium silicate-bonded sand or reclaimed sodium silicate-bonded sand. [15]

-

USGS Publications Warehouse. The Classical Chemical Analysis of Silicate Rocks- The Old and the New. [Link][17]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sodium silicate - Wikipedia [en.wikipedia.org]

- 3. Silicon-29 nuclear magnetic resonance studies of aqueous silicate solutions. Part 5.—First-order patterns in potassium silicate solutions enriched with silicon-29 - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. 29 Si n.m.r spectroscopy reveals dynamic SiO44–group exchange between silicate anions in aqueous alkaline silicate solutions | Semantic Scholar [semanticscholar.org]

- 6. A review of sodium silicate solutions: Structure, gelation, and syneresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 8. CN103293175A - Method for measuring chemical components of liquid sodium silicate - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. umces.edu [umces.edu]

- 11. scribd.com [scribd.com]

- 12. bbsq.bs [bbsq.bs]

- 13. Gravimetric Analysis Of Sodium Silicate Solutions - 716 Words | Cram [cram.com]

- 14. researchgate.net [researchgate.net]

- 15. CN102628849A - Device and method for determining total alkalinity and residual silica content of used sodium silicate-bonded sand or reclaimed sodium silicate-bonded sand - Google Patents [patents.google.com]

- 16. metrohm.com [metrohm.com]

- 17. pubs.usgs.gov [pubs.usgs.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. 29Si N.M.R. studies of aqueous silicate solutions - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 21. byjus.com [byjus.com]

Synthesis of Sodium Hydroxy(oxo)silanolate from Sand and Sodium Carbonate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of sodium hydroxy(oxo)silanolate, commonly known as sodium silicate or water glass, from fundamental raw materials: sand (silicon dioxide, SiO₂) and sodium carbonate (Na₂CO₃). This document is intended for researchers, scientists, and professionals in drug development and other advanced material sciences who require a deep understanding of the synthesis, underlying principles, and critical process parameters. We will explore the two primary industrial methodologies—the high-temperature furnace (dry) process and the hydrothermal (wet) process—offering detailed protocols, mechanistic insights, and characterization techniques.

Introduction: The Versatility of Sodium Silicate

Sodium silicate is not a single compound but a family of substances with the general formula Na₂O·x(SiO₂). The value of 'x', representing the molar ratio of silica to sodium oxide, dictates the material's physical and chemical properties, influencing its application in a vast array of fields.[1] From its use as a binder in cements and adhesives to its role in detergent formulations and as a precursor for silica gel and zeolite synthesis, the ability to produce sodium silicate with a specific modulus (SiO₂/Na₂O ratio) is of paramount importance.[2][3] This guide focuses on the foundational synthesis route from sand and sodium carbonate, a process that has been a cornerstone of industrial chemistry for over a century.

Theoretical and Mechanistic Framework

The synthesis of sodium silicate from sand and sodium carbonate is fundamentally a process of converting the highly stable crystalline structure of quartz into a soluble glassy form. This transformation can be achieved through two distinct energetic pathways: high-temperature fusion or hydrothermal dissolution.

High-Temperature Fusion (Dry Process)

The dry process, also known as the furnace process, is the most common industrial method for producing sodium silicate. It involves the solid-state reaction between high-purity silica sand and sodium carbonate at temperatures exceeding 1000°C.[2] The immense thermal energy input is necessary to overcome the significant lattice energy of crystalline silica, allowing the reaction to proceed.

The primary chemical reaction can be summarized as follows:

Na₂CO₃ + xSiO₂ → Na₂O·xSiO₂ + CO₂ (g) [4]

This reaction is initiated at temperatures around 800°C, which corresponds to a eutectic temperature in the Na₂O-SiO₂ system.[5][6] The rate of reaction increases significantly with temperature.[7] The process is also influenced by the partial pressure of the evolved carbon dioxide; a lower CO₂ partial pressure favors the forward reaction.[5] The initial product is sodium metasilicate (Na₂SiO₃), which then reacts with excess silica to form silicates with higher silica content.[5]

Hydrothermal Synthesis (Wet Process)

The hydrothermal, or wet, process offers a lower-temperature alternative to the furnace method and is particularly effective for more reactive, amorphous silica sources. However, it can also be adapted for crystalline sand. This process typically utilizes a strong alkaline solution, such as sodium hydroxide (NaOH), to dissolve silica under elevated temperature and pressure in an autoclave.[4][8] While the primary topic is synthesis from sodium carbonate, the wet process often involves sodium hydroxide, which can be produced from sodium carbonate. Some patented processes also describe the use of a mixed sodium hydroxide-sodium carbonate solution.[9]

The reaction in the presence of sodium hydroxide is:

2NaOH + xSiO₂ → Na₂O·xSiO₂ + H₂O [4]

The use of an autoclave allows for reaction temperatures between 100°C and 200°C and pressures of 5 to 10 atmospheres.[8] These conditions significantly accelerate the dissolution of silica. The direct output of this process is an aqueous solution of sodium silicate.[4]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for both the furnace and hydrothermal processes. These protocols are presented as a baseline and may require optimization based on the specific characteristics of the raw materials and the desired properties of the final product.

High-Temperature Fusion (Dry Process) Protocol

This protocol describes the synthesis of sodium silicate with a target SiO₂:Na₂O molar ratio suitable for general laboratory applications.

Materials and Equipment:

-

High-purity quartz sand (SiO₂ > 99%), fine grain

-

Anhydrous sodium carbonate (Na₂CO₃), dense grade

-

High-temperature furnace or kiln with programmable controller[10]

-

Refractory crucible (e.g., alumina or zirconia)[11]

-

Quenching setup (e.g., steel plate or water bath)

-

Crushing and grinding equipment (e.g., jaw crusher, ball mill)

-

Pressurized dissolution vessel (autoclave)[4]

-

Filtration apparatus

Procedure:

-

Raw Material Preparation:

-

Ensure the silica sand is washed and thoroughly dried to remove impurities.

-

The particle size of the sand should be uniform, typically between 40-120 mesh, to ensure a consistent reaction rate.[3]

-

-

Mixing of Reactants:

-

Calculate the required mass of sodium carbonate and silica sand based on the desired SiO₂:Na₂O molar ratio. A common weight ratio is approximately 55:45 of sand to sodium carbonate.[2]

-

Intimately mix the reactants in a powder mixer to achieve a homogeneous blend.

-

-

Fusion in Furnace:

-

Cooling and Cullet Formation:

-

Carefully discharge the molten sodium silicate from the furnace.

-

Rapidly cool the melt to form a solid, glassy material known as "cullet". This can be achieved by pouring the melt onto a steel plate or into a controlled water stream.[12]

-

-

Dissolution of Cullet:

-

Purification and Final Product:

-

The resulting sodium silicate solution may contain suspended impurities.[14]

-

Allow the solution to settle to remove coarser particles.

-

For higher purity, filter the solution through a plate-and-frame filter press or other suitable filtration media.[15] For removal of metallic impurities, ion exchange resins can be employed.[16] Activated charcoal can be used to remove organic contaminants.[16]

-

The final product is a clear, viscous aqueous solution of sodium silicate.

-

Hydrothermal Synthesis (Wet Process) Protocol

This protocol outlines the synthesis of a sodium silicate solution using a laboratory-scale hydrothermal autoclave reactor.

Materials and Equipment:

-

Fine silica sand or amorphous silica

-

Sodium hydroxide (NaOH) pellets or concentrated solution

-

Deionized water

-

Hydrothermal autoclave reactor with a PTFE or PPL liner[1][9]

-

Laboratory oven or heating mantle

-

Stirring mechanism (magnetic stirrer if applicable)

-

Filtration apparatus

Procedure:

-

Reactant Preparation:

-

Prepare an aqueous solution of sodium hydroxide with the desired concentration.

-

Weigh the required amount of silica.

-

-

Reaction Setup:

-

Place the silica and sodium hydroxide solution into the PTFE liner of the hydrothermal autoclave reactor.[1]

-

Seal the liner and place it inside the stainless-steel body of the autoclave.[17]

-

Securely tighten the autoclave cap according to the manufacturer's instructions to ensure a leak-proof seal.[9]

-

-

Hydrothermal Reaction:

-

Place the sealed autoclave into a laboratory oven or heating mantle.

-

Heat the reactor to a temperature between 150°C and 200°C.[3][18]

-

Maintain this temperature for a specified reaction time, typically several hours, to allow for the complete dissolution of the silica. The pressure inside the reactor will correspond to the saturated steam pressure at the reaction temperature (typically ≤3 MPa or 30 Bar).[17]

-

-

Cooling and Product Recovery:

-

Allow the autoclave to cool down to room temperature naturally. Caution: Do not attempt to open the autoclave while it is hot and under pressure.

-

Once cooled, carefully open the autoclave and remove the PTFE liner.

-

The resulting product is an aqueous solution of sodium silicate.

-

-

Purification:

-

Filter the solution to remove any unreacted silica or other solid impurities.

-

The solution can be further purified using methods described in the dry process protocol if necessary.

-

Data Presentation and Process Parameters

The properties of the synthesized sodium silicate are critically dependent on the reaction parameters. The following tables summarize key quantitative data.

Table 1: Influence of SiO₂/Na₂O Molar Ratio on Sodium Silicate Properties

| SiO₂/Na₂O Molar Ratio | General Properties | Typical Applications |

| < 2.0 | Highly alkaline, lower viscosity | Soaps, detergents, wastewater treatment |

| 2.0 - 3.0 | Moderately alkaline, versatile | Adhesives, binders, cements |

| > 3.0 | Less alkaline, higher viscosity, forms polymeric silica | Silica gel synthesis, coatings, catalysts |

Note: The properties can also be influenced by the concentration of the solution.[19][20][21][22]

Table 2: Comparison of Synthesis Process Parameters

| Parameter | Dry (Furnace) Process | Wet (Hydrothermal) Process |

| Primary Reactants | Silica Sand, Sodium Carbonate | Silica, Sodium Hydroxide |

| Temperature | 1100°C - 1500°C | 100°C - 200°C |

| Pressure | Atmospheric | 5 - 10 atm (Saturated Steam) |

| Reaction Time | 2 - 50 hours (fusion) | 1 - 4 hours (digestion) |

| Initial Product | Solid glass ("cullet") | Aqueous solution |

| Energy Consumption | High | Lower |

| Equipment | High-temperature furnace, dissolver | Autoclave reactor |

Visualization of Workflows

Diagram 1: Dry (Furnace) Process Workflow

Caption: Workflow for the dry (furnace) synthesis of sodium silicate.

Diagram 2: Wet (Hydrothermal) Process Workflow

Caption: Workflow for the wet (hydrothermal) synthesis of sodium silicate.

Safety and Handling

Sodium silicate solutions are strongly alkaline and corrosive. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and lab coats, must be worn at all times.[4] The synthesis processes involve high temperatures and/or pressures and should only be conducted by trained personnel in a well-ventilated area with appropriate safety measures in place. Refer to the Safety Data Sheet (SDS) for detailed handling and emergency procedures.

Characterization of Sodium Silicate

The quality and properties of the synthesized sodium silicate should be verified through appropriate analytical techniques.

-

Modulus (SiO₂/Na₂O Ratio): This can be determined by titration methods or by instrumental techniques such as X-ray Fluorescence (XRF) spectroscopy.[15]

-

Density and Viscosity: These physical properties are important for many applications and can be measured using standard laboratory equipment.

-

Purity: The concentration of impurities such as iron, aluminum, and calcium can be determined by Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) spectroscopy.[23]

-

ASTM Standards: For commercial applications, characterization should follow established standards, such as those previously outlined by ASTM International for liquid sodium silicates.[24][25]

Conclusion

The synthesis of this compound from sand and sodium carbonate is a well-established yet versatile process. The choice between the high-temperature furnace method and the hydrothermal route depends on factors such as the desired product specifications, the reactivity of the silica source, and economic considerations. A thorough understanding of the underlying chemical principles and precise control over reaction parameters are essential for producing sodium silicate with the desired modulus and purity for advanced scientific and industrial applications.

References

-

Decomposition of Na2CO3 by Interaction with SiO2 in Mold Flux of Steel Continuous Casting. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Hydrothermal Synthesis Autoclave Reactors: A Comprehensive Guide. (n.d.). Nanographenex. Retrieved January 6, 2026, from [Link]

-

Production process of sodium silicate. (n.d.). Ingessil. Retrieved January 6, 2026, from [Link]

-

How is Sodium Silicate Produced?. (n.d.). آب شیشه زرین. Retrieved January 6, 2026, from [Link]

-

Hydrothermal Autoclave Reactor. (2025, November 11). Techinstro. Retrieved January 6, 2026, from [Link]

-

Hydrothermal Synthesis Autoclave Reactor. (n.d.). Digiqual Systems. Retrieved January 6, 2026, from [Link]

-

Hydrothermal Synthesis Autoclave Reactor with PTFE Lined Vessel. (n.d.). Cambridge Energy Solutions. Retrieved January 6, 2026, from [Link]

-

Effect of SiO2:Na2O molar ratio of sodium silicate on the corrosion resistance of silicate conversion coatings. (n.d.). DOI. Retrieved January 6, 2026, from [Link]

-

Hydrothermal Synthesis Autoclave Reactor. (n.d.). Lelesil Innovative Systems. Retrieved January 6, 2026, from [Link]

-

Sodium Silicate Furnace: Key Components and Operation. (2024, August 5). Meibao. Retrieved January 6, 2026, from [Link]

-

Synthesis of Silica Nanoparticles from Sodium Silicate and Carbon Dioxide as Reactants. (n.d.). Retrieved January 6, 2026, from [Link]

-

Sodium Silicate Furnace: Essential Components for Reliable and Controlled Production Operations. (2024, April 18). Meibao. Retrieved January 6, 2026, from [Link]

-

Furnace Sodium Silicate Plant. (n.d.). TradeIndia. Retrieved January 6, 2026, from [Link]

-

How to purify sodium silicate (water glass) : r/chemhelp. (2021, March 29). Reddit. Retrieved January 6, 2026, from [Link]

- Process for hydrothermal production of sodium silicate solutions. (n.d.). Google Patents.

-

The Process of Producing Sodium Silicate: a Step-by-Step Guide. (2023, June 26). Meibao. Retrieved January 6, 2026, from [Link]

-

Sodium Silicate Plant: From Design to Operation. (2025, February 25). ASIA Chemical. Retrieved January 6, 2026, from [Link]

- Method for producing sodium silicate by electric melting furnace. (n.d.). Google Patents.

- Hydrothermal production of clear sodium silicate solutions. (n.d.). Google Patents.

-

Sodium Silicate Furnace: Optimizing Production Efficiency and Quality Control. (2024, April 24). Meibao. Retrieved January 6, 2026, from [Link]

- Process of purifying sodium silicate solutions. (n.d.). Google Patents.

-

Rate of Reaction between Silica & Na2CO3 @ Different Temperatures & Process.... (n.d.). Society of Glass Technology. Retrieved January 6, 2026, from [Link]

-

Influences of SiO2/Na2O Molar Ratio on Aging and Chemical Modification of Water Glass. (2016, April 24). Scientific.Net. Retrieved January 6, 2026, from [Link]

- Purification method of sodium silicate. (n.d.). Google Patents.

-